Isodemecolcine
Overview
Description
Isodemecolcine is a chemical compound known for its antimitotic properties. It disrupts microtubules by binding to tubulin and preventing its polymerization. This compound is closely related to demecolcine, a drug used in chemotherapy. This compound is used primarily in scientific research to study cell division and apoptosis.
Preparation Methods
The synthesis of isodemecolcine involves several steps. One common method includes the reaction of colchicine with methylamine, which replaces the acetyl group on the amino moiety with a methyl group. This reaction typically requires specific conditions such as controlled temperature and pH to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.
Chemical Reactions Analysis
Isodemecolcine undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the molecule, potentially affecting its biological activity.
Reduction: This reaction can convert certain functional groups to their reduced forms, impacting the compound’s properties.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, which can replace specific groups on the molecule. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Isodemecolcine has several applications in scientific research:
Chemistry: It is used to study the polymerization and depolymerization of microtubules.
Biology: Researchers use it to investigate cell division, particularly the metaphase stage, and to induce apoptosis in various cell lines.
Industry: It is used in the production of certain pharmaceuticals and as a research tool in drug development.
Mechanism of Action
Isodemecolcine exerts its effects by binding to tubulin, a protein that forms microtubules. This binding prevents the polymerization of tubulin, leading to the depolymerization of existing microtubules. As a result, the compound disrupts the formation of the mitotic spindle, arresting cells in metaphase and ultimately leading to apoptosis. The molecular targets involved include tubulin and various signaling pathways related to cell cycle regulation.
Comparison with Similar Compounds
Isodemecolcine is similar to other microtubule-disrupting agents such as colchicine and demecolcine. it is less toxic than colchicine and has a different substitution pattern compared to demecolcine. Other similar compounds include vinblastine and vincristine, which also disrupt microtubules but have different chemical structures and mechanisms of action. The uniqueness of this compound lies in its specific binding affinity and the resulting biological effects.
Properties
IUPAC Name |
(7S)-1,2,3,9-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-10-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-22-15-8-6-12-10-18(25-3)20(26-4)21(27-5)19(12)13-7-9-16(23)17(24-2)11-14(13)15/h7,9-11,15,22H,6,8H2,1-5H3/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXMYVZMWOQKLM-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC2=CC(=C(C(=C2C3=C1C=C(C(=O)C=C3)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H]1CCC2=CC(=C(C(=C2C3=C1C=C(C(=O)C=C3)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80616022 | |
Record name | (7S)-1,2,3,9-Tetramethoxy-7-(methylamino)-6,7-dihydrobenzo[a]heptalen-10(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80616022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4702-33-4 | |
Record name | (7S)-6,7-Dihydro-1,2,3,9-tetramethoxy-7-(methylamino)benzo[a]heptalen-10(5H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4702-33-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (7S)-1,2,3,9-Tetramethoxy-7-(methylamino)-6,7-dihydrobenzo[a]heptalen-10(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80616022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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